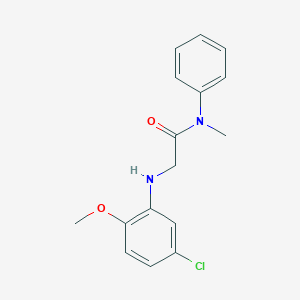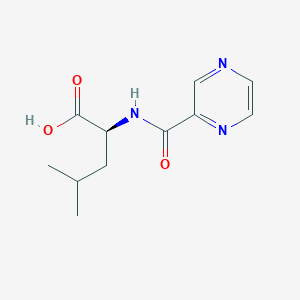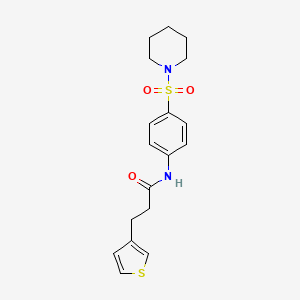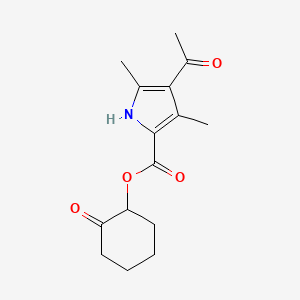![molecular formula C16H22N2O2 B7536643 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide, also known as Dihydromyricetin (DHM), is a flavonoid compound found in the extract of the Chinese vine tea plant, Ampelopsis grossedentata. DHM has been used in traditional Chinese medicine for centuries due to its various health benefits. In recent years, DHM has gained popularity in the scientific community due to its potential applications in treating alcohol-related disorders, neurodegenerative diseases, and cancer.
Mechanism of Action
DHM exerts its effects by modulating various signaling pathways in the body. DHM has been shown to activate the Nrf2 pathway, which regulates the antioxidant response in the body, reducing oxidative stress and inflammation. DHM also activates the AMPK pathway, which regulates energy metabolism in the body, reducing the risk of metabolic disorders such as diabetes and obesity. In addition, DHM has been shown to inhibit the mTOR pathway, which regulates cell growth and proliferation, reducing the risk of cancer.
Biochemical and Physiological Effects
DHM has various biochemical and physiological effects on the body. DHM has been shown to reduce the levels of acetaldehyde, a toxic metabolite of alcohol, in the liver, reducing the risk of liver damage. DHM has also been shown to reduce the levels of pro-inflammatory cytokines in the body, reducing inflammation and oxidative stress. In addition, DHM has been shown to improve cognitive function and memory, reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DHM has several advantages and limitations for lab experiments. DHM is readily available and can be synthesized using various methods, making it easy to obtain for research purposes. DHM is also relatively stable, making it suitable for long-term experiments. However, DHM has low water solubility, which can limit its bioavailability in the body. In addition, DHM has low toxicity levels, which can make it difficult to determine the optimal dosage for therapeutic purposes.
Future Directions
There are several future directions for DHM research. One potential direction is to investigate the potential applications of DHM in treating other diseases, such as cardiovascular disease and autoimmune disorders. Another potential direction is to optimize the synthesis method of DHM to improve its bioavailability and efficacy. Finally, further studies are needed to determine the optimal dosage and duration of DHM treatment for therapeutic purposes.
Conclusion
In conclusion, DHM is a flavonoid compound found in the extract of the Chinese vine tea plant, Ampelopsis grossedentata. DHM has potential applications in treating alcohol-related disorders, neurodegenerative diseases, and cancer. DHM exerts its effects by modulating various signaling pathways in the body, reducing oxidative stress, inflammation, and cell growth. DHM has various biochemical and physiological effects on the body, including reducing the risk of liver damage, neurodegenerative diseases, and cancer. DHM has advantages and limitations for lab experiments, and several future directions for research exist, including investigating the potential applications of DHM in treating other diseases and optimizing the synthesis method of DHM.
Synthesis Methods
DHM can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of 3,4-dihydroisoquinoline-2(1H)-one with 2-bromoacetic acid ethyl ester in the presence of a base, followed by the reaction with 2,2-dimethylpropanoyl chloride. Microbial fermentation involves the use of microorganisms such as Aspergillus niger and Saccharomyces cerevisiae to produce DHM. Plant extraction involves the extraction of DHM from the leaves of the Chinese vine tea plant.
Scientific Research Applications
DHM has been the subject of various scientific research studies due to its potential applications in treating alcohol-related disorders, neurodegenerative diseases, and cancer. Studies have shown that DHM can reduce the effects of alcohol on the body, including hangover symptoms, liver damage, and addiction. DHM has also been shown to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DHM has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-10-14(19)18-9-8-12-6-4-5-7-13(12)11-18/h4-7H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZGDBVCVNDCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)





![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
